molecular formula C20H13F2NO2 B5671525 N-(3,4-difluorophenyl)-9H-xanthene-9-carboxamide

N-(3,4-difluorophenyl)-9H-xanthene-9-carboxamide

Cat. No. B5671525
M. Wt: 337.3 g/mol
InChI Key: ADFJOKCFXSDSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-9H-xanthene-9-carboxamide is a chemical compound that has been the subject of scientific research due to its unique chemical structure and properties. The interest in this compound arises from its potential in various fields such as material science, due to its unique molecular structure which can contribute to the development of new materials with specialized functions.

Synthesis Analysis

The synthesis of related xanthene derivatives involves multiple steps including the nucleophilic substitution reaction, followed by alkaline hydrolysis. For instance, aromatic dicarboxylic acid derivatives containing xanthene units have been prepared through such reactions, indicating a pathway that could be adapted for synthesizing N-(3,4-difluorophenyl)-9H-xanthene-9-carboxamide (Guo et al., 2015).

Molecular Structure Analysis

The molecular structure of xanthene derivatives has been extensively studied. Xanthene-based compounds exhibit significant molecular rigidity and planarity, which contribute to their high thermal stability and optical properties. For example, polyamides containing xanthene cardo groups have demonstrated amorphous nature and high glass transition temperatures, hinting at the structural integrity and stability of the xanthene core (Sheng et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving xanthene derivatives often include nucleophilic aromatic substitution and polycondensation. These reactions yield products with high thermal stability, transparency, and solubility in polar solvents. The presence of the xanthene unit contributes to the unique chemical reactivity and interaction of these compounds with other chemical species (Jiang et al., 2010).

Physical Properties Analysis

Xanthene derivatives are known for their high thermal stability, with decomposition temperatures often exceeding 450°C. They also possess high glass transition temperatures, indicating strong intermolecular interactions and rigidity within their molecular structure. The physical properties of these compounds make them suitable for applications requiring materials that can withstand high temperatures and mechanical stress (Hsiao et al., 1999).

Chemical Properties Analysis

The chemical properties of xanthene derivatives are characterized by their solubility in various organic solvents, high optical transparency, and low moisture absorption. These properties are attributed to the xanthene unit's ability to enhance solubility and stability, making these compounds useful in a wide range of chemical and material science applications (Sheng et al., 2011).

properties

IUPAC Name

N-(3,4-difluorophenyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2NO2/c21-15-10-9-12(11-16(15)22)23-20(24)19-13-5-1-3-7-17(13)25-18-8-4-2-6-14(18)19/h1-11,19H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFJOKCFXSDSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.